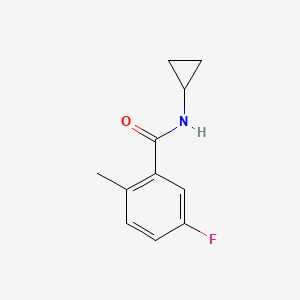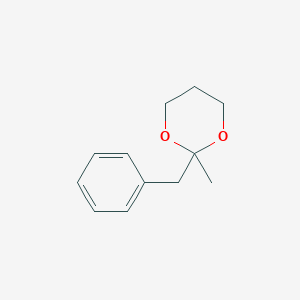
(2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride: is a chiral amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom and a hydroxyl group on the phenyl ring, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride typically involves the bromination of a suitable phenylalanine derivative. One common method includes the following steps:
Bromination: The starting material, such as 4-hydroxyphenylalanine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Protection and Deprotection: Protecting groups may be used to shield the amino and hydroxyl groups during the bromination process. After bromination, these protecting groups are removed under mild conditions.
Hydrochloride Formation: The final step involves converting the free amino acid into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Reduction: 2-Amino-2-(4-hydroxyphenyl)acetic acid.
Substitution: 2-Amino-2-(3-substituted-4-hydroxyphenyl)acetic acid derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride is used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups on the phenyl ring play a crucial role in binding to these targets, influencing their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.
Comparaison Avec Des Composés Similaires
4-Hydroxyphenylalanine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-4-hydroxybenzoic acid: Similar functional groups but lacks the amino acid moiety, leading to different applications and properties.
2-Amino-3-bromo-4-hydroxybenzoic acid: Similar structure but with different positioning of the amino group, affecting its reactivity and interactions.
Uniqueness: The presence of both the bromine and hydroxyl groups on the phenyl ring, along with the amino acid backbone, makes (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride unique. This combination of functional groups allows for versatile chemical modifications and interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H9BrClNO3 |
|---|---|
Poids moléculaire |
282.52 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8BrNO3.ClH/c9-5-3-4(1-2-6(5)11)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);1H/t7-;/m0./s1 |
Clé InChI |
JNOSNVDSECXXQG-FJXQXJEOSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Br)O.Cl |
SMILES canonique |
C1=CC(=C(C=C1C(C(=O)O)N)Br)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B14023706.png)
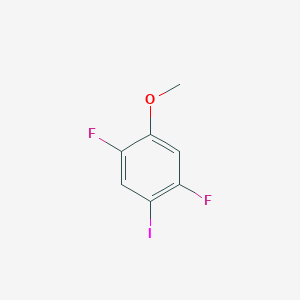

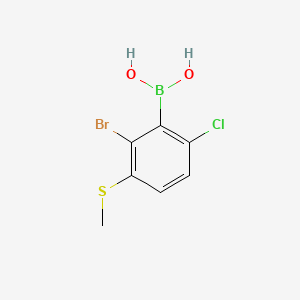
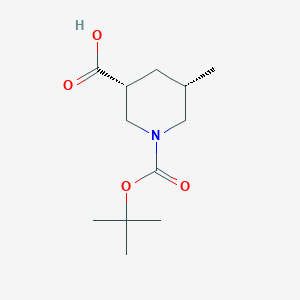
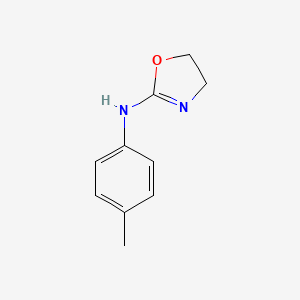
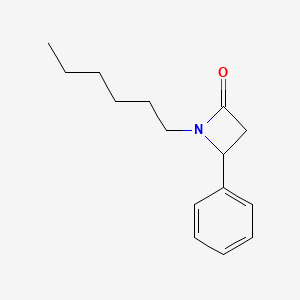



![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)
